3-bromo-5-(4-bromophenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-BROMO-5-(4-BROMOPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes bromine, trifluoromethyl, and pyrazolopyrimidine moieties
Preparation Methods
The synthesis of 3-BROMO-5-(4-BROMOPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of bromine and trifluoromethyl groups is usually accomplished through halogenation and trifluoromethylation reactions, respectively. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-BROMO-5-(4-BROMOPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups may enhance its binding affinity and specificity. The pathways involved can vary depending on the biological context, but typically include modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidines with different substituents. Compared to these, 3-BROMO-5-(4-BROMOPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of bromine and trifluoromethyl groups, which may confer distinct chemical and biological properties. Similar compounds include:
- 3-Bromo-5-phenylpyrazolo[1,5-a]pyrimidine
- 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine
Properties
Molecular Formula |
C19H15Br2F3N4O2 |
---|---|
Molecular Weight |
548.2 g/mol |
IUPAC Name |
3-bromo-5-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H15Br2F3N4O2/c20-11-5-3-10(4-6-11)13-8-14(19(22,23)24)28-17(26-13)15(21)16(27-28)18(29)25-9-12-2-1-7-30-12/h3-6,8,12H,1-2,7,9H2,(H,25,29) |
InChI Key |
JAZTVPYEWQAYKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=C(C=C4)Br)C(F)(F)F |
Origin of Product |
United States |
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